molecular formula C11H19BO3 B6174211 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one CAS No. 2609866-15-9

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one

Cat. No.: B6174211
CAS No.: 2609866-15-9
M. Wt: 210.1
InChI Key:
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Description

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one is a chemical compound that features a cyclobutanone ring attached to a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one typically involves the reaction of cyclobutanone with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one is unique due to the presence of both a cyclobutanone ring and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science .

Properties

CAS No.

2609866-15-9

Molecular Formula

C11H19BO3

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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